H-Gly-Pro-Pro-Gly-Pro-Gln-Gly-OH
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Overview
Description
The compound H-Gly-Pro-Pro-Gly-Pro-Gln-Gly-OH is a peptide consisting of glycine, proline, and glutamine residues. This peptide sequence is often found in collagen and other structural proteins, playing a crucial role in maintaining the structural integrity of tissues. The presence of multiple proline residues contributes to the rigidity and stability of the peptide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Pro-Pro-Gly-Pro-Gln-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
In an industrial setting, the production of This compound can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, allowing for the efficient production of large quantities of the peptide. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Gly-Pro-Pro-Gly-Pro-Gln-Gly-OH: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reducing agents like dithiothreitol (DTT) can break disulfide bonds, if any.
Substitution: Amino acid residues can be substituted using site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution: Site-directed mutagenesis kits, chemical modification reagents like N-hydroxysuccinimide (NHS) esters.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Cleavage of disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
H-Gly-Pro-Pro-Gly-Pro-Gln-Gly-OH: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in collagen structure and function, as well as its interactions with other biomolecules.
Medicine: Explored for its potential in wound healing and tissue engineering due to its structural properties.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques like HPLC and mass spectrometry.
Mechanism of Action
The mechanism of action of H-Gly-Pro-Pro-Gly-Pro-Gln-Gly-OH involves its ability to form stable, rigid structures due to the presence of proline residues. This rigidity is crucial for maintaining the structural integrity of collagen and other proteins. The peptide can interact with cellular receptors and enzymes, influencing processes like cell adhesion, migration, and tissue repair.
Comparison with Similar Compounds
H-Gly-Pro-Pro-Gly-Pro-Gln-Gly-OH: can be compared with other collagen-derived peptides such as:
H-Pro-Gly-Pro-OH: A tripeptide known for its role as a neutrophil chemoattractant.
H-Gly-Pro-Gly-OH: A tripeptide used in the synthesis of other polypeptides.
H-Gly-Pro-Gly-Gly-OH: A tetrapeptide used as a model for studying cis-trans isomerization.
The uniqueness of This compound lies in its specific sequence, which provides a balance of rigidity and flexibility, making it suitable for various structural and functional roles in biological systems.
Properties
CAS No. |
226087-50-9 |
---|---|
Molecular Formula |
C26H40N8O9 |
Molecular Weight |
608.6 g/mol |
IUPAC Name |
2-[[(2S)-5-amino-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H40N8O9/c27-12-20(36)33-10-3-6-18(33)26(43)34-11-2-4-16(34)24(41)29-13-21(37)32-9-1-5-17(32)25(42)31-15(7-8-19(28)35)23(40)30-14-22(38)39/h15-18H,1-14,27H2,(H2,28,35)(H,29,41)(H,30,40)(H,31,42)(H,38,39)/t15-,16-,17-,18-/m0/s1 |
InChI Key |
DVWPAELOCVOIQZ-XSLAGTTESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O |
Origin of Product |
United States |
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